molecular formula C18H15Cl2NO2S B8582844 3-[(2,6-Dichlorophenyl)thio]-2,5-dimethyl-1H-indole-1-acetic acid CAS No. 628736-81-2

3-[(2,6-Dichlorophenyl)thio]-2,5-dimethyl-1H-indole-1-acetic acid

Cat. No. B8582844
M. Wt: 380.3 g/mol
InChI Key: MMCIWYZRJZIDLX-UHFFFAOYSA-N
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Patent
US07723373B2

Procedure details

3-Chlorobenzenecarboperoxoic acid (0.34 g) was added to a solution of the product from example 24 step a) (0.18 g) in acetonitrile (5 ml) and water (0.5 ml). The reaction was stirred for 1 h, 1M aqueous sodium thiosulphate (2 ml) added and stirred for a further 15 min. The mixture was filtered, purified by reverse phase HPLC and evaporated in vacuo to yield the title compound as a white solid (40 mg).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
sodium thiosulphate
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=C(C(OO)=[O:9])C=CC=1.[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:14]=1[S:20][C:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([CH3:30])[CH:28]=2)[N:23]([CH2:31][C:32]([OH:34])=[O:33])[C:22]=1[CH3:35].S([O-])([O-])(=O)=S.[Na+].[Na+].[OH2:43]>C(#N)C>[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:14]=1[S:20]([C:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([CH3:30])[CH:28]=2)[N:23]([CH2:31][C:32]([OH:34])=[O:33])[C:22]=1[CH3:35])(=[O:9])=[O:43] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)SC1=C(N(C2=CC=C(C=C12)C)CC(=O)O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
sodium thiosulphate
Quantity
2 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)S(=O)(=O)C1=C(N(C2=CC=C(C=C12)C)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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